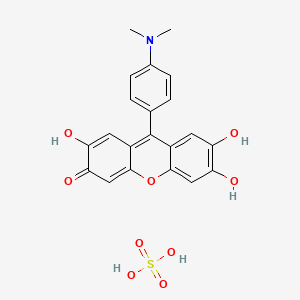

9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be related to Dimethyl-4-phenylenediamine , which is an amine used as an accelerator for the vulcanization of rubber . It can also be used in oxidase tests .

Synthesis Analysis

While specific synthesis information for the compound was not found, there are methods for the preparation of similar compounds. For instance, isomeric (Е)-[4-(dimethylamino)phenyl]-vinylquinoxalines, which serve as precursors for new nonlinear optical chromophores with potentially high first hyperpolarizability values, can be prepared by the nitrosylation of dimethylaniline followed by reduction .Aplicaciones Científicas De Investigación

1. Conformational Analysis and Interaction Studies

9-(2'-Dimethylaminophenyl)-9-fluorenols and fluorenes have been synthesized and studied for their conformational equilibria. The interactions between the dimethylammonio group and the fluorene ring are influenced by the π-electron density of the fluorene ring, which affects their N–H···π interaction, crucial for understanding the molecular behavior of such compounds (Nishida et al., 1989).

2. Nuclear Staining in Histology

Phenyl and methyl trihydroxyfluorones, including derivatives similar to 9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate, have been used as nuclear stains in histology. These compounds are effective in staining nuclei and are not affected by acid extraction of nucleic acids, demonstrating their potential in biological sample analysis (Lillie et al., 1975).

3. Photolysis Studies

Studies on the photolysis of 9-Arylfluoren-9-yl cations, which are closely related to 9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate, provide insights into the quantum yields and decay rates of these cations. These findings are significant for understanding the photochemical behavior of fluorene derivatives (Cozens et al., 1992).

4. Metal Ion Analysis and Colorimetric Reagents

Phenylfluorone derivatives have been synthesized for studying reactions with metal ions. The introduction of substituents like dimethylaminophenyl affects the absorption maxima of metal chelates, making these compounds valuable in colorimetric analysis of metal ions (Sano, 1958).

5. Environmental Sample Analysis

Modified phenylfluorone methods, involving compounds related to 9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate, have been developed for analyzing organotin compounds in environmental samples. This demonstrates their application in detecting and quantifying trace elements in complex samples (Sherman & Carlson, 1980).

Mecanismo De Acción

Mode of Action

Compounds with similar structures, such as quaternary ammonium salts, have been shown to disrupt bacterial membranes through a combination of lipophilic and electrostatic adsorption at the water-membrane interface

Biochemical Pathways

Related compounds have been shown to have antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in bacteria

Pharmacokinetics

The compound’s bioavailability, metabolism, and excretion patterns remain unknown .

Propiedades

IUPAC Name |

9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5.H2O4S/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21;1-5(2,3)4/h3-10,23-25H,1-2H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZUFUTYIOMXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate | |

CAS RN |

71501-19-4 |

Source

|

| Record name | 3H-Xanthen-3-one, 9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxy-, sulfate (1:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2,6,7-trihydroxy-3-oxo-3H-xanthenyl)phenyl]dimethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)

![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812527.png)

![3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2812529.png)

![1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2812533.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2812538.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2812539.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate](/img/structure/B2812540.png)